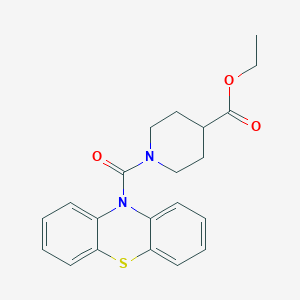![molecular formula C13H17NO2 B5794494 1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)
1-[(4-methylphenoxy)acetyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenoxy)acetyl]pyrrolidine, commonly known as MPAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPAP is a pyrrolidine derivative that acts as a selective enhancer of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes.
作用機序
MPAP acts as a selective enhancer of the sigma-1 receptor, a protein that is widely distributed in the brain and other tissues. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, mood regulation, and neurodegeneration. MPAP enhances the activity of the sigma-1 receptor, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
MPAP has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the inhibition of inflammation. MPAP has been found to increase the expression of BDNF and other neurotrophic factors, which may contribute to its neuroprotective effects. MPAP has also been shown to enhance the release of dopamine and other neurotransmitters, which may underlie its antidepressant and antipsychotic effects.
実験室実験の利点と制限
MPAP has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. MPAP is also relatively stable and can be easily synthesized in large quantities. However, MPAP has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on MPAP. One area of interest is the development of more potent and selective sigma-1 receptor enhancers based on the structure of MPAP. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and antidepressant effects of MPAP. Additionally, the potential therapeutic applications of MPAP in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, warrant further investigation.
合成法
The synthesis of MPAP involves the reaction of 4-methylphenol with acetic anhydride to produce 1-(4-methylphenoxy)acetate. This intermediate is then reacted with pyrrolidine in the presence of potassium carbonate to yield MPAP. The purity of MPAP can be improved by recrystallization from ethanol.
科学的研究の応用
MPAP has been widely studied for its potential therapeutic applications, including its neuroprotective, antidepressant, and antipsychotic effects. MPAP has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons. MPAP has also been found to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
特性
IUPAC Name |
2-(4-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXCNBLVVTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)


![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)


![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)
![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)
![2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5794490.png)

![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
